2-(Dicyclohexylphosphino)benzophenone
Overview
Description
2-(Dicyclohexylphosphino)benzophenone , often abbreviated as DCPP , is a chemical compound with a complex structure. It belongs to the class of phosphine ligands and is commonly used in coordination chemistry and catalysis. The compound features a benzophenone core with a dicyclohexylphosphino group attached.
Synthesis Analysis
The synthesis of DCPP involves several steps. One common method is the Grignard reaction , where a Grignard reagent (such as phenylmagnesium bromide) reacts with benzophenone . Subsequently, the dicyclohexylphosphine is added to the reaction mixture, resulting in the formation of DCPP. The compound can be purified through recrystallization or column chromatography.
Molecular Structure Analysis
DCPP’s molecular formula is C~26~H~31~OP . Its structure consists of a central benzophenone moiety (two phenyl rings connected by a carbonyl group) with a dicyclohexylphosphino group attached to one of the phenyl rings. The phosphorus atom forms a coordination bond with the carbonyl carbon.
Chemical Reactions Analysis
DCPP participates in various chemical reactions:
- Coordination Complex Formation : DCPP acts as a ligand, coordinating to metal ions in transition metal complexes. Its phosphine group donates electron density to the metal center.
- Catalysis : DCPP-containing complexes serve as catalysts in organic transformations, such as hydrogenation, cross-coupling reactions, and asymmetric synthesis.
- Substitution Reactions : The phosphine group can undergo substitution reactions, leading to modified ligands or new coordination complexes.
Physical And Chemical Properties Analysis
- Melting Point : DCPP typically melts around 150-160°C .
- Solubility : It is sparingly soluble in water but dissolves well in organic solvents like chloroform , ether , and acetone .
- Color : DCPP appears as a white to pale yellow crystalline solid .
Scientific Research Applications
Photochemistry in Biological and Bioorganic Chemistry
Benzophenone (BP) photophores, including derivatives like 2-(Dicyclohexylphosphino)benzophenone, have significant applications in biological chemistry and bioorganic chemistry. Their unique photochemical properties enable light-directed covalent attachment processes. This is exploited in binding/contact site mapping, proteome profiling, and bioconjugation of biopolymers. BP photochemistry offers practical advantages such as low reactivity toward water and stability in ambient light, making it valuable in both academic and industrial research (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).
Sensor Technology for Food Packaging Materials
Benzophenone, a common photoinitiator in UV-cured inks for food packaging, can migrate into foodstuffs. An amperometric sensor based on molecularly imprinted polymer (MIP) has been developed for benzophenone detection in packaging materials. This technology represents an innovative approach to ensure food safety and quality control, highlighting the importance of benzophenone derivatives in analytical chemistry (Li, Guan, Dai, Tong, Zhao, Qi, Majeed, & Xu, 2012).
Catalysis in Organic Synthesis
In the realm of organic synthesis, benzophenone derivatives like 2-(Dicyclohexylphosphino)benzophenone are involved in catalytic processes. For instance, a study on a ruthenium catalyst containing a similar diphosphine ligand demonstrated its application in hydrogenation and ortho functionalization of benzophenone under various conditions. These catalysts are pivotal in facilitating a range of organic transformations, showcasing the versatility of benzophenone derivatives in catalysis (Drouin, Amoroso, Yap, & Fogg, 2002).
Environmental Remediation
Benzophenone derivatives are also significant in environmental applications, particularly in the removal of pollutants. For example, the study of the removal of UV filter Benzophenone-2 in aqueous solutions by ozonation provides insight into the treatment of water contaminated with similar compounds. Understanding the degradation pathways and intermediates of benzophenone derivatives is crucial for developing effective strategies for water treatment and environmental protection (Wang, Wang, Chen, Qu, & Wang, 2018).
Safety And Hazards
- Toxicity : DCPP is generally considered low in toxicity. However, like any chemical, it should be handled with care.
- Skin and Eye Irritation : Avoid direct skin or eye contact. Use appropriate protective equipment.
- Environmental Impact : DCPP may persist in the environment due to its low water solubility.
Future Directions
Research on DCPP continues to explore its applications in catalysis, material science, and medicinal chemistry. Future studies may focus on:
- Fine-Tuning Ligand Properties : Designing modified DCPP derivatives for specific catalytic reactions.
- Biological Applications : Investigating DCPP-based metal complexes for potential medicinal uses.
properties
IUPAC Name |
(2-dicyclohexylphosphanylphenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31OP/c26-25(20-12-4-1-5-13-20)23-18-10-11-19-24(23)27(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAAYQZZHNIMDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696511 | |
Record name | [2-(Dicyclohexylphosphanyl)phenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Dicyclohexylphosphino)phenyl)(phenyl)methanone | |
CAS RN |
256926-87-1 | |
Record name | [2-(Dicyclohexylphosphanyl)phenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Dicyclohexylphosphino)benzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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